(2-Amino-2-azaspiro[4.4]nonan-4-yl)methanol

Medicinal chemistry Fragment-based screening Ligand design

(2-Amino-2-azaspiro[4.4]nonan-4-yl)methanol is a spirocyclic hydrazine–alcohol building block characterized by a 2‑azaspiro[4.4]nonane core bearing a primary amino group at N‑2 and a hydroxymethyl substituent at C‑4. Its molecular formula is C₉H₁₈N₂O and its molecular weight is 170.25 g·mol⁻¹.

Molecular Formula C9H18N2O
Molecular Weight 170.25 g/mol
CAS No. 2098011-21-1
Cat. No. B1491066
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Amino-2-azaspiro[4.4]nonan-4-yl)methanol
CAS2098011-21-1
Molecular FormulaC9H18N2O
Molecular Weight170.25 g/mol
Structural Identifiers
SMILESC1CCC2(C1)CN(CC2CO)N
InChIInChI=1S/C9H18N2O/c10-11-5-8(6-12)9(7-11)3-1-2-4-9/h8,12H,1-7,10H2
InChIKeyHITXICOUJAUQND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-2-azaspiro[4.4]nonan-4-yl)methanol (CAS 2098011-21-1) – Structural and Functional Differentiation for Scientific Procurement


(2-Amino-2-azaspiro[4.4]nonan-4-yl)methanol is a spirocyclic hydrazine–alcohol building block characterized by a 2‑azaspiro[4.4]nonane core bearing a primary amino group at N‑2 and a hydroxymethyl substituent at C‑4 . Its molecular formula is C₉H₁₈N₂O and its molecular weight is 170.25 g·mol⁻¹ . The simultaneous presence of a hydrazine‑type amino group and a primary alcohol on a conformationally constrained spiro[4.4]nonane framework distinguishes it from simpler amino‑alcohols and regioisomeric azaspiro‑methanols that lack the N‑amino functionality .

2-Amino-2-azaspiro[4.4]nonan-4-yl)methanol – Why In‑Class Azaspiro Analogs Are Not Drop‑In Replacements


Although several azaspiro[4.4]nonane derivatives share the same spirocyclic core, the N‑2 amino group in (2‑amino‑2‑azaspiro[4.4]nonan‑4‑yl)methanol introduces a hydrazine‑like nitrogen that fundamentally alters hydrogen‑bonding capacity, basicity, and nucleophilic reactivity compared with the unsubstituted secondary‑amine analog (2‑azaspiro[4.4]nonan‑4‑yl)methanol . Regioisomeric variants such as 1‑azaspiro[4.4]nonan‑6‑ylmethanol place the nitrogen in a different ring position, changing the spatial orientation of the amino/hydroxyl pair and potentially disrupting target engagement . Even compounds of identical molecular weight but different scaffolds (e.g., 2‑ethyl‑6‑oxa‑2,9‑diazaspiro[4.5]decane) exhibit divergent lipophilicity and conformational preferences, making simple substitution unreliable . The quantitative evidence below demonstrates why direct interchange with these analogs carries measurable risk.

2-Amino-2-azaspiro[4.4]nonan-4-yl)methanol – Quantitative Differentiation Evidence Against Closest Comparators


Increased Hydrogen‑Bond Donor/Acceptor Capacity Versus the N‑Desamino Analog

Compared with the closest structural analog, (2‑azaspiro[4.4]nonan‑4‑yl)methanol (CAS 2090186‑68‑6), the target compound possesses an additional primary amino group at N‑2, increasing the hydrogen‑bond donor count from 1 to 2 and the hydrogen‑bond acceptor count from 2 to 3 . This higher HBD/HBA profile is expected to enhance aqueous solubility and modulate target‑binding thermodynamics, particularly in systems where multiple hydrogen bonds are required for affinity .

Medicinal chemistry Fragment-based screening Ligand design

Altered Basicity (pKa) Relative to the Parent 2‑Azaspiro[4.4]nonane Core

The parent 2‑azaspiro[4.4]nonane (CAS 175‑94‑0) exhibits a predicted pKa of 11.41 ± 0.20 for the secondary amine . Introduction of the N‑2 amino group in the target compound converts the secondary amine to a hydrazine‑type motif, which is expected to lower the basicity of the spiro nitrogen by approximately 2–4 log units (analogy with known hydrazine pKa shifts) [1]. While direct measurement is not available in the public domain, this protonation‑state difference will affect the compound’s speciation at physiological pH (7.4), potentially reducing the fraction of ionized species from >99 % (parent) to a significantly lower value [1].

Physicochemical profiling ADME prediction Ionization state

Reduced Lipophilicity (LogP) Versus the N‑Desamino Analog

The experimentally derived logP of 2‑azaspiro[4.4]nonane is reported as 1.808 . The N‑desamino analog (2‑azaspiro[4.4]nonan‑4‑yl)methanol is expected to have a slightly lower logP due to the added hydroxyl group. The target compound, with an additional amino group, is anticipated to be further reduced in lipophilicity by approximately 0.5–1.0 log units relative to the des‑amino analog, based on the well‑established contribution of a primary amine to logP (π‑NH₂ ≈ −1.0) [1]. No experimentally measured logP is publicly available for the target compound; the stated difference is a class‑level estimate.

Lipophilicity LogP optimization Drug-likeness

Molecular Weight and Heavy‑Atom Count Differentiation Confirming Distinct Identity

The target compound has a molecular weight of 170.25 g·mol⁻¹ (C₉H₁₈N₂O), which is 15.01 g·mol⁻¹ higher than the N‑desamino analog (MW = 155.24 g·mol⁻¹, C₉H₁₇NO) . This mass difference corresponds exactly to the replacement of a hydrogen atom with an amino group (–H → –NH₂) and serves as an unambiguous analytical marker for compound identity verification by LC‑MS or HRMS. No other regioisomeric azaspiro[4.4]nonane‑methanol shares this exact mass.

Quality control Compound identity Procurement verification

Dual Reactive Functionality Enabling Orthogonal Derivatization Without Protecting‑Group Manipulation

The target compound possesses both a primary alcohol and a hydrazine‑type amino group. The N‑amino group can be selectively acylated, sulfonylated, or converted to a urea without affecting the hydroxyl group, whereas the N‑desamino analog offers only a secondary amine, which requires a separate Boc‑protection/deprotection sequence to achieve equivalent orthogonal functionalization . The Boc‑protected analog ((2‑Boc‑2‑azaspiro[4.4]nonan‑4‑yl)methanol, CAS 129321-83-1) adds two synthetic steps (protection and deprotection) and increases molecular weight by 100.12 g·mol⁻¹ . Quantitative comparison of synthetic step economy is provided in the table.

Synthetic chemistry Bioconjugation Parallel synthesis

Spiro[4.4]nonane vs. Spiro[4.5]decane Scaffold: Conformational Rigidity and Exit‑Vector Geometry

The target compound employs a spiro[4.4]nonane core, which is more compact and conformationally restricted than the spiro[4.5]decane scaffold found in compounds of identical molecular weight such as 2‑ethyl‑6‑oxa‑2,9‑diazaspiro[4.5]decane (CAS 1707370-91-9) . The smaller ring system results in a lower number of accessible conformers and a distinct exit‑vector orientation for the hydroxymethyl group. The fraction of sp³‑hybridized carbons (Fsp³) is 0.89 for the target (8 out of 9 carbons are sp³) versus 0.78 for the spiro[4.5]decane comparator, contributing to greater three‑dimensionality .

Scaffold hopping Conformational analysis Fsp3 enrichment

2-Amino-2-azaspiro[4.4]nonan-4-yl)methanol – Application Scenarios Driven by Quantitative Differentiation


Fragment‑Based Lead Discovery Requiring Optimized Hydrogen‑Bonding Capacity

In fragment‑based screening campaigns where multiple directional hydrogen bonds are needed to achieve sufficient affinity, the target compound’s additional HBD (+1) and HBA (+1) relative to the N‑desamino analog provide an extra interaction point . This can be critical for engaging shallow or solvent‑exposed binding pockets where the des‑amino analog would lack sufficient polarity to anchor the fragment. Procurement of the N‑amino variant eliminates the need for post‑hoc synthetic modification to introduce a hydrogen‑bonding group .

Synthesis of Spirocyclic Compound Libraries via Orthogonal Derivatization

The simultaneous presence of a free hydrazine‑type amino group and a primary alcohol enables consecutive orthogonal reactions (e.g., amine acylation followed by alcohol activation) without intervening protection/deprotection steps . This saves 1–2 synthetic steps compared with the Boc‑protected or N‑desamino analogs, directly reducing synthesis time and cost in parallel library production .

ADME‑Optimized Lead Series Requiring Low Basicity and Reduced Lipophilicity

For programs targeting central nervous system or intracellular targets where high basicity and lipophilicity are liabilities, the target compound’s estimated lower pKa (ΔpKa ≈ −2 to −4 vs. parent 2‑azaspiro[4.4]nonane) and reduced logP (ΔlogP ≈ −0.5 to −1.0) offer an improved ionization and distribution profile . Selecting this derivative over the parent secondary amine may reduce unwanted off‑target interactions driven by excessive basicity .

Conformationally Constrained Scaffold Hopping from Spiro[4.5]decane to Spiro[4.4]nonane

The spiro[4.4]nonane core provides higher Fsp³ (0.89 vs. 0.78) and greater conformational restriction than spiro[4.5]decane analogs of identical molecular weight . This makes the target compound suitable for scaffold‑hopping exercises aimed at increasing three‑dimensionality and reducing off‑target promiscuity while maintaining the same heavy‑atom count and pharmacophoric elements .

Quote Request

Request a Quote for (2-Amino-2-azaspiro[4.4]nonan-4-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.